molecular formula C17H15ClN2OS B5781424 N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide

Cat. No. B5781424
M. Wt: 330.8 g/mol
InChI Key: BPLCALJJEVJCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as BTA-EG6 and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of BTA-EG6 is not fully understood. However, it has been suggested that the compound may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and the formation of amyloid-beta peptides.
Biochemical and Physiological Effects:
BTA-EG6 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the formation of new blood vessels, which is necessary for tumor growth. In addition, BTA-EG6 has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of BTA-EG6 is its specificity for certain enzymes and receptors, which makes it a potentially effective therapeutic agent. However, one limitation is that the compound has low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on BTA-EG6. One area of focus could be on optimizing the synthesis method to improve the yield and purity of the compound. Another potential direction could be on studying the compound's mechanism of action in more detail, in order to identify new targets for therapeutic intervention. Additionally, further research could be conducted on the compound's potential use in treating other diseases, such as Parkinson's disease and Huntington's disease.

Synthesis Methods

The synthesis of BTA-EG6 involves several steps, starting with the formation of 2-aminothiophenol. This intermediate is then reacted with 4-chlorobenzoyl chloride to produce 4-chloro-N-(2-hydroxyphenyl)benzamide. The final step involves reacting this intermediate with butyric anhydride to produce N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide.

Scientific Research Applications

BTA-EG6 has been studied extensively for its potential therapeutic applications. It has been found to have anti-cancer properties and has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. BTA-EG6 has also been studied for its potential use in treating Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid-beta peptides.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c1-2-5-16(21)19-11-8-9-13(18)12(10-11)17-20-14-6-3-4-7-15(14)22-17/h3-4,6-10H,2,5H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLCALJJEVJCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide

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